Velnacrine
概要
説明
準備方法
The synthesis of velnacrine involves several steps. One common method includes the reduction of acridine derivatives followed by amination. The reaction conditions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) and subsequent treatment with ammonia or amines . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
化学反応の分析
Velnacrine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to its tetrahydro form using reducing agents like LiAlH4.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the amino group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like LiAlH4.
科学的研究の応用
Velnacrine has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying cholinesterase inhibition.
Biology: Investigated for its effects on cholinergic systems in various organisms.
Medicine: Developed as a therapeutic agent for Alzheimer’s disease.
Industry: Utilized in the development of cholinesterase inhibitors for various applications.
作用機序
Velnacrine exerts its effects by inhibiting the enzyme acetylcholinesterase. This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine at cholinergic synapses. The increased levels of acetylcholine enhance cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease where cholinergic deficits are observed . The molecular targets include acetylcholinesterase and cholinergic receptors .
類似化合物との比較
Velnacrine is similar to other cholinesterase inhibitors such as tacrine and donepezil. it has unique properties that distinguish it from these compounds:
生物活性
Velnacrine, also known as HP-029 or P-83-6029A, is a small molecule drug primarily investigated for its potential therapeutic effects in treating Alzheimer's disease. It is a hydroxylated derivative of tacrine, functioning as an acetylcholinesterase (AChE) inhibitor . This mechanism is critical as it aims to enhance cholinergic neurotransmission, which is often diminished in patients with Alzheimer's disease due to reduced acetylcholine levels in the central nervous system .
- Molecular Formula : C17H18N2O5
- CAS Registry Number : 118909-22-1
- Drug Type : Small molecule drug
This compound acts by inhibiting the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine. By preventing this breakdown, this compound increases the availability of acetylcholine in the synaptic cleft, potentially improving cognitive functions in patients suffering from cholinergic deficits .
Clinical Trials and Findings
Numerous clinical studies have evaluated the efficacy and safety of this compound in patients with Alzheimer's disease:
- Initial Appraisal :
-
Long-term Study :
- A double-blind, placebo-controlled study assessed the long-term effectiveness of this compound maleate at doses of 150 mg and 225 mg over 24 weeks. Results indicated that while cognitive scores deteriorated in the placebo group, those on this compound maintained stable scores, with the higher dose showing superior outcomes .
-
Safety Profile :
- Adverse effects were reported in approximately 30% of participants across treatment groups, with diarrhea being the most common. Notably, liver function abnormalities led to treatment discontinuation in a significant percentage of patients (30% for 150 mg and 24% for 225 mg) due to elevated liver enzymes .
Table: Summary of Clinical Findings
Study Type | Dosage (mg/day) | Duration (weeks) | Efficacy Outcome | Adverse Effects |
---|---|---|---|---|
Dose-finding trial | 100, 150 | 6 | Modest benefit in ~33% | Liver enzyme elevation |
Long-term study | 150, 225 | 24 | Cognitive stability vs placebo | Diarrhea; liver function issues |
European trial | 150 | 10 | Superior to placebo on language/memory | Mild adverse events |
Mechanistic Studies
Research has delved into the underlying mechanisms through which this compound exerts its effects:
- Inflammation Modulation : In animal models, this compound has been shown to exhibit anti-inflammatory properties by reducing TNF-α levels during lipopolysaccharide (LPS)-induced inflammation. This suggests that beyond cholinesterase inhibition, this compound may also play a role in modulating inflammatory responses .
- Phosphorylation Dynamics : Studies involving erythrocyte suspensions have indicated that this compound influences AChE activity through its interaction with protein phosphorylation states. The degree of phosphorylation of band 3 protein appears to correlate with AChE activity modulation by this compound .
Case Studies
Several case studies have documented individual patient responses to this compound treatment:
- In one case, a patient demonstrated significant improvement in memory and daily functioning after transitioning from placebo to this compound at a dose of 150 mg/day.
- Another case highlighted concerns regarding hepatotoxicity after prolonged use at higher doses, necessitating careful monitoring of liver function tests during treatment.
特性
IUPAC Name |
9-amino-1,2,3,4-tetrahydroacridin-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVVITIHAZBPKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046945 | |
Record name | Velnacrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124027-47-0, 121445-24-7, 121445-26-9 | |
Record name | Velnacrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124027-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Velnacrine, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121445247 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Velnacrine, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121445269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Velnacrine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124027470 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Velnacrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VELNACRINE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OQL6V4U301 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | VELNACRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2P6NV151K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | VELNACRINE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JFN3Z63E2C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Velnacrine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0042058 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。